

# Unraveling the Expression Landscape of BTNL3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | BTNL3 Human Pre-designed |           |
|                      | siRNA Set A              |           |
| Cat. No.:            | B2617357                 | Get Quote |

#### For Immediate Release

This technical guide provides a comprehensive overview of Butyrophilin-like 3 (BTNL3) expression in human tissues, intended for researchers, scientists, and drug development professionals. This document delves into the quantitative expression of BTNL3 at both the transcript and protein levels, details validated experimental protocols for its detection, and explores its emerging role in immunology and disease.

### **Executive Summary**

Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family of transmembrane proteins, which are structurally related to the B7 family of co-stimulatory molecules. Emerging evidence highlights a critical role for BTNL3 in modulating immune responses, particularly through its interaction with  $\gamma\delta$  T cells. Understanding the tissue-specific expression of BTNL3 is paramount for elucidating its physiological functions and its potential as a therapeutic target in various diseases, including cancer and inflammatory conditions. This guide synthesizes current knowledge on BTNL3 expression, offering a centralized resource for researchers in the field.

### **BTNL3 Expression Across Human Tissues**

The expression of BTNL3 varies significantly across different human tissues, with the highest levels of RNA expression observed in the digestive tract, particularly the small intestine and colon.



### **Transcriptomic Data**

Analysis of transcriptomic data from the Human Protein Atlas, integrating data from the Genotype-Tissue Expression (GTEx) project and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project, reveals a distinct expression pattern for BTNL3. The following table summarizes the normalized TPM (Transcripts Per Million) values for BTNL3 RNA expression in a selection of human tissues.[1]



| Tissue                  | Normalized TPM |
|-------------------------|----------------|
| Small intestine         | 135.5          |
| Colon                   | 100.1          |
| Duodenum                | 89.7           |
| Rectum                  | 60.2           |
| Appendix                | 34.5           |
| Stomach                 | 12.3           |
| Esophagus               | 2.1            |
| Spleen                  | 1.8            |
| Lymph node              | 1.5            |
| Testis                  | 1.2            |
| Gallbladder             | 1.1            |
| Lung                    | 0.9            |
| Kidney                  | 0.7            |
| Liver                   | 0.6            |
| Adipose tissue          | 0.5            |
| Heart muscle            | 0.4            |
| Skeletal muscle         | 0.3            |
| Brain (Cerebral Cortex) | Not detected   |
| Skin                    | Not detected   |

Note:Data is derived from the Human Protein Atlas consensus dataset.[1] "Not detected" indicates expression levels below the detection threshold.

### **Proteomic Data**



Quantitative proteomic data for BTNL3 across a wide range of tissues is limited. Immunohistochemical (IHC) staining data from the Human Protein Atlas indicates low to medium protein expression in the glandular cells of the small intestine, colon, and prostate.[2] However, the Human Protein Atlas notes that a reliable estimation of the overall protein expression profile could not be performed based on the available IHC data.[3][4] Further research utilizing methods like mass spectrometry-based proteomics is required for a comprehensive quantitative assessment of BTNL3 protein levels in various human tissues.

### **BTNL3** in Disease

Alterations in BTNL3 expression have been implicated in several diseases, most notably in inflammatory bowel disease (IBD) and colon cancer.

- Inflammatory Bowel Disease (IBD): Studies have shown that BTNL3 expression is significantly downregulated in the inflamed intestinal tissue of patients with IBD.[5] This reduction in BTNL3 may contribute to the immune dysregulation observed in these conditions by affecting the function of local yδ T cells.[6]
- Colon Cancer: Research indicates that BTNL3 expression is often decreased in colon cancer tissues compared to adjacent normal tissue.[7][8] This downregulation may represent an immune evasion mechanism, as BTNL3 is involved in the activation of anti-tumor yδ T cells.

### **Signaling Pathway of BTNL3**

BTNL3 plays a crucial role in immune surveillance through its interaction with a specific subset of T cells. The primary signaling pathway involves the direct binding of BTNL3, in a heterodimeric complex with BTNL8, to the Vy4 T cell receptor (TCR) on  $\gamma\delta$  T cells.[6][9] This interaction is believed to be a key mechanism for the selection and activation of this T cell population in the gut mucosa.





Click to download full resolution via product page

BTNL3-Vy4 TCR Interaction Pathway

### **Experimental Protocols**

Accurate and reproducible detection of BTNL3 is crucial for research and clinical applications. The following sections provide detailed protocols for immunohistochemistry (IHC), quantitative polymerase chain reaction (qPCR), and RNA-sequencing (RNA-seq) data analysis.

### Immunohistochemistry (IHC) Protocol for BTNL3

This protocol is optimized for the detection of BTNL3 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

- 1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 x 5 minutes.
- Immerse in 100% Ethanol: 2 x 3 minutes.
- Immerse in 95% Ethanol: 1 minute.
- Immerse in 80% Ethanol: 1 minute.
- Rinse in distilled water: 5 minutes.[10]
- 2. Antigen Retrieval:
- Immerse slides in Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.



• Allow slides to cool to room temperature in the buffer.

#### 3. Blocking:

- Wash slides in PBS-T (PBS with 0.05% Tween-20).
- Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.
- Rinse with PBS-T.
- Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.[11]
- 4. Primary Antibody Incubation:
- Incubate slides with a validated primary antibody against BTNL3 (e.g., rabbit polyclonal)
  diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be
  determined empirically.

#### 5. Detection:

- Wash slides in PBS-T: 3 x 5 minutes.
- Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash slides in PBS-T: 3 x 5 minutes.
- Develop with 3,3'-diaminobenzidine (DAB) substrate until the desired stain intensity is reached.
- Rinse with distilled water to stop the reaction.
- 6. Counterstaining and Mounting:
- · Counterstain with hematoxylin.
- Dehydrate through graded alcohols and xylene.
- Mount with a permanent mounting medium.

#### Click to download full resolution via product page

```
Start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deparaffinization [label="Deparaffinization\n& Rehydration"]; Antigen_Retrieval [label="Antigen Retrieval\n(Heat-Induced)"]; Blocking
```



```
[label="Blocking\n(Endogenous Peroxidase & Non-specific Binding)"];
Primary_Ab [label="Primary Antibody\n(anti-BTNL3)"]; Secondary_Ab
[label="HRP-conjugated\nSecondary Antibody"]; Detection [label="DAB
Substrate\nDevelopment"]; Counterstain
[label="Counterstaining\n(Hematoxylin)"]; Dehydration
[label="Dehydration\n& Mounting"]; End [label="Microscopic Analysis",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Deparaffinization; Deparaffinization -> Antigen_Retrieval;
Antigen_Retrieval -> Blocking; Blocking -> Primary_Ab; Primary_Ab ->
Secondary_Ab; Secondary_Ab -> Detection; Detection -> Counterstain;
Counterstain -> Dehydration; Dehydration -> End; }
```

Immunohistochemistry Workflow for BTNL3

### Quantitative PCR (qPCR) Protocol for BTNL3

This protocol outlines the steps for quantifying BTNL3 mRNA expression in human tissue samples.

#### 1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from fresh or frozen tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

#### 2. qPCR Reaction Setup:

- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for BTNL3, and nuclease-free water.
- Validated primer sequences for human BTNL3 should be used. Example:
- Forward Primer: 5'-TCTCTGGGAACTGGAGGTAGCA-3'
- Reverse Primer: 5'-CTCCACTGAACCTTAGGCTTGG-3'
- Add cDNA template to the master mix in appropriate qPCR plates.
- Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.



#### 3. qPCR Cycling Conditions:

- An example of a typical qPCR program:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Perform a melt curve analysis to verify the specificity of the amplified product.
- 4. Data Analysis:
- Determine the cycle threshold (Ct) values for BTNL3 and the reference gene.
- Calculate the relative expression of BTNL3 using the ΔΔCt method.

### **RNA-Seq Data Analysis Workflow for BTNL3 Expression**

This workflow describes the key bioinformatic steps for analyzing BTNL3 expression from RNA-seq data.





Click to download full resolution via product page

RNA-Seq Data Analysis Workflow

#### 1. Quality Control:

• Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality, GC content, and adapter contamination.



#### 2. Read Trimming:

 Remove low-quality bases and adapter sequences from the reads using tools such as Trimmomatic or Cutadapt.

#### 3. Alignment:

 Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

#### 4. Quantification:

- Count the number of reads mapping to each gene using tools like featureCounts (from the Subread package) or use alignment-free methods like Salmon or Kallisto.
- 5. Normalization and Differential Expression:
- Normalize the raw read counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
- For differential expression analysis between sample groups, use packages like DESeq2 or edgeR in R.

### **Conclusion**

This technical guide provides a foundational understanding of BTNL3 expression in human tissues, its implications in disease, and detailed protocols for its study. The high expression of BTNL3 in the gastrointestinal tract and its role in modulating  $\gamma\delta$  T cell responses underscore its importance in mucosal immunity. The observed downregulation in IBD and colon cancer suggests its potential as a biomarker and a therapeutic target. The provided experimental protocols and workflows offer a starting point for researchers to investigate BTNL3 in their specific areas of interest. Further research is warranted to fully elucidate the functional roles of BTNL3 and its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Tissue expression of BTNL3 Summary The Human Protein Atlas [proteinatlas.org]
- 2. BTNL3 protein expression summary The Human Protein Atlas [v24.proteinatlas.org]
- 3. Tissue expression of BTNL3 Summary The Human Protein Atlas [proteinatlas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Altered expression of Butyrophilin (BTN) and BTN-like (BTNL) genes in intestinal inflammation and colon cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 7. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imchecktherapeutics.com [imchecktherapeutics.com]
- 9. Butyrophilin-like 3 Directly Binds a Human Vy4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. explorationpub.com [explorationpub.com]
- To cite this document: BenchChem. [Unraveling the Expression Landscape of BTNL3: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2617357#btnl3-expression-in-different-human-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com